5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Description
The compound 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a thiophene-carboxamide derivative featuring a pyridin-3-ylsulfonyl-piperidinylmethyl substituent. The key structural difference lies in the substitution at the piperidine ring: the target compound replaces Rivaroxaban’s morpholinone-linked phenyl group with a pyridin-3-ylsulfonyl moiety. This modification may influence pharmacokinetics, target binding, and metabolic stability .
Properties
IUPAC Name |
5-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c17-15-4-3-14(24-15)16(21)19-10-12-5-8-20(9-6-12)25(22,23)13-2-1-7-18-11-13/h1-4,7,11-12H,5-6,8-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNBVJCWUHBTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Sulfonylation: The piperidine intermediate is then reacted with pyridine-3-sulfonyl chloride to introduce the pyridin-3-ylsulfonyl group.
Coupling with Thiophene-2-carboxylic Acid: The sulfonylated piperidine is coupled with thiophene-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its effects on different biological pathways and its potential as a drug candidate.
Chemical Biology: Used as a tool compound to study the function of specific proteins or pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Rivaroxaban (Factor Xa Inhibitor)
5-R-Rivaroxaban (Enantiomer)
- Structure : (5R)-enantiomer of Rivaroxaban.
- Activity : Demonstrates significantly reduced factor Xa inhibitory activity compared to the (5S)-form, highlighting the critical role of stereochemistry .
- Relevance: Emphasizes the importance of the (S)-configuration in the oxazolidinone core for target binding .
Crystalline Form of 5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide Methanesulfonate
- Structure: Replaces the morpholinone group with a triazine ring.
- Key Difference: The triazine substituent may enhance π-π stacking interactions but reduce solubility compared to morpholinone .
5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
- Structure: Introduces a hydroxyl group to the morpholinone ring.
Thiophene Fentanyl Analogs
- Structure : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (e.g., thiophene fentanyl).
- Activity : Opioid receptor agonist, structurally distinct from the target compound but shares a thiophene-carboxamide scaffold .
- Key Difference: The absence of the oxazolidinone core and sulfonyl group differentiates pharmacological targets (opioid vs. anticoagulant) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Sensitivity: The (S)-configuration in Rivaroxaban’s oxazolidinone core is critical for activity; enantiomers show diminished potency .
- Substituent Effects: Bulky aromatic groups (e.g., morpholinone-phenyl) enhance factor Xa binding but may reduce metabolic stability. Pyridin-3-ylsulfonyl substitution in the target compound could offer a balance between affinity and pharmacokinetics .
- Crystallinity vs. Solubility: Triazine derivatives improve solid-state properties but may compromise aqueous solubility, a challenge absent in morpholinone-based analogs .
Biological Activity
5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiophene ring, piperidine, and pyridine moieties, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following characteristics:
- Molecular Formula : C22H27ClN4O3S
- Molecular Weight : Approximately 434.00 g/mol
Anticancer Properties
Research indicates that 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exhibits anticancer activity . Studies have shown that it interacts with specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been found to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties , potentially making it useful in treating conditions characterized by chronic inflammation. The interaction with inflammatory mediators and pathways suggests it could modulate immune response effectively.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its potency against bacteria such as Staphylococcus aureus and Escherichia coli. These findings highlight its potential as an antimicrobial agent.
The mechanisms through which 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exerts its effects include:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory processes.
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes related to cancer metabolism and inflammatory responses.
- Signal Transduction Pathways : The modulation of pathways such as MAPK and NF-kB may play a role in its anticancer and anti-inflammatory effects.
Comparative Analysis with Similar Compounds
A comparison table illustrates how 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide compares with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene | Contains a sulfonyl group | Potential anti-inflammatory properties |
| 5-chloro-N-(3-cyanopyrazin-2-yl)piperidin-4-methyl)thiophene | Features a cyanopyrazine moiety | Investigated for anticoagulant activities |
| Rivaroxaban | Direct Factor Xa inhibitor | Anticoagulant properties |
| AM4113 | CB1 receptor antagonist | Cannabinoid receptor modulation |
Case Studies
Several studies have documented the biological activities of this compound:
- Anticancer Study : A study demonstrated that treatment with 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide resulted in significant inhibition of tumor growth in xenograft models.
- Anti-inflammatory Research : Another study indicated that the compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
